molecular formula C13H14N2O B13597615 4-(Azetidin-3-yloxy)-2-methylquinoline

4-(Azetidin-3-yloxy)-2-methylquinoline

Cat. No.: B13597615
M. Wt: 214.26 g/mol
InChI Key: FERFUZAHIZXBQF-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yloxy)-2-methylquinoline is a heterocyclic compound that combines the structural features of azetidine and quinoline Azetidine is a four-membered nitrogen-containing ring, while quinoline is a bicyclic compound consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-3-yloxy)-2-methylquinoline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-(Azetidin-3-yloxy)-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenated quinoline derivatives, nucleophiles like amines or thiols, and basic conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yloxy)-2-methylquinoline involves its interaction with specific molecular targets:

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

4-(azetidin-3-yloxy)-2-methylquinoline

InChI

InChI=1S/C13H14N2O/c1-9-6-13(16-10-7-14-8-10)11-4-2-3-5-12(11)15-9/h2-6,10,14H,7-8H2,1H3

InChI Key

FERFUZAHIZXBQF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)OC3CNC3

Origin of Product

United States

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